molecular formula C11H9FO2 B12124649 2-Furanmethanol, 5-(3-fluorophenyl)- CAS No. 33342-27-7

2-Furanmethanol, 5-(3-fluorophenyl)-

Cat. No.: B12124649
CAS No.: 33342-27-7
M. Wt: 192.19 g/mol
InChI Key: AETHGBXPSQJZTH-UHFFFAOYSA-N
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Description

Evolution of Furan (B31954) Chemistry and its Contemporary Relevance

The history of furan chemistry dates back to 1780 with the discovery of the first furan derivative, 2-furoic acid. utripoli.edu.lyresearchgate.net The simplest member of this family, furan, is a five-membered aromatic heterocycle containing one oxygen atom. britannica.comnumberanalytics.com Its aromaticity, though less stable than benzene (B151609), endows it with unique reactivity, making it a valuable building block in organic synthesis. numberanalytics.com Furan and its derivatives are key components in a multitude of natural products, including sugars like ribose and deoxyribose which exist in their furanose form within nucleic acids. britannica.com

In contemporary science, the furan nucleus is a privileged scaffold in medicinal chemistry. utripoli.edu.lyijabbr.com Furan derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lyijabbr.comwisdomlib.org The incorporation of a furan moiety into a molecule can significantly influence its biological activity, and even minor changes to the substitution pattern on the furan ring can lead to noticeable differences in pharmacological effects. utripoli.edu.ly Beyond medicine, furan derivatives are utilized in the development of advanced materials such as furan-based resins and conjugated polymers for applications in organic electronics and composite materials. numberanalytics.comnumberanalytics.com The versatility of furan chemistry continues to drive research into new synthetic methodologies and applications. numberanalytics.comresearchgate.net

The Strategic Importance of Fluorine in Organic Synthesis

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design and development. tandfonline.comresearchgate.netresearchgate.net The unique properties of the fluorine atom, such as its small size (with a van der Waals radius comparable to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and biological properties. tandfonline.com

Strategically placing fluorine in a drug candidate can lead to a number of benefits. tandfonline.comtandfonline.com It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. cambridgemedchemconsulting.comnih.gov Fluorine substitution can also modulate the acidity (pKa) of nearby functional groups, which can improve a compound's bioavailability. nih.govmdpi.com Furthermore, the introduction of fluorine can alter a molecule's lipophilicity, which in turn affects its membrane permeability and distribution within the body. tandfonline.commdpi.com The presence of fluorine can also lead to stronger binding interactions with target proteins, potentially increasing the potency of a drug. researchgate.nettandfonline.com The growing number of FDA-approved fluorinated drugs underscores the significant role of fluorine in medicinal chemistry. nih.gov

Rationale for Investigating 2-Furanmethanol, 5-(3-fluorophenyl)- as a Research Target

While specific research literature exclusively focused on 2-Furanmethanol, 5-(3-fluorophenyl)- is not abundant, the rationale for its investigation can be inferred from studies on analogous compounds. The structure, which combines a 5-aryl-furan core with a hydroxymethyl group and a fluorine substituent, suggests several areas of potential scientific interest.

The 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid scaffolds, which are closely related to the title compound, have been explored for various applications. For instance, derivatives of 5-aryl-furan-2-carbaldehyde have been synthesized and investigated as corrosion inhibitors. researchgate.net Furthermore, compounds containing the 5-phenyl-furan-2-yl moiety have been identified as scaffolds for novel kinase inhibitors, which are important in cancer research. researchgate.net The presence of the hydroxymethyl group at the 2-position of the furan ring, as seen in furfuryl alcohol, allows for further chemical modifications, such as polymerization to form resins or conversion to other functional groups. wikipedia.org

The inclusion of a 3-fluorophenyl group is a deliberate design choice. The fluorine atom's position on the phenyl ring can influence the molecule's electronic properties and its interactions with biological targets. Research on related compounds, such as those containing a 5-(4-aminophenyl)furan-2-yl]methanol structure, highlights the interest in these molecules as building blocks for potential pharmaceutical agents. The synthesis of related compounds like 3-(4-fluorophenyl)-3-(furan-2-yl)propanoic acid derivatives further indicates the scientific community's interest in exploring the chemical space around fluorinated aryl-furan structures. researchgate.net Therefore, the investigation of 2-Furanmethanol, 5-(3-fluorophenyl)- is a logical step in the exploration of novel fluorinated heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Scope and Objectives of Academic Inquiry

The academic inquiry into 2-Furanmethanol, 5-(3-fluorophenyl)- would likely encompass several key objectives. A primary goal would be the development and optimization of synthetic routes to this compound and its derivatives. This could involve exploring various coupling strategies to attach the 3-fluorophenyl ring to the furan core and efficient methods for introducing the hydroxymethyl group. researchgate.net

A significant portion of the research would likely focus on exploring the compound's potential as a scaffold for new therapeutic agents. This would involve synthesizing a library of derivatives by modifying the hydroxymethyl group or introducing other substituents and evaluating their biological activity. Given the known activities of related furan derivatives, these new compounds could be screened for anticancer, antimicrobial, or anti-inflammatory properties. utripoli.edu.lyresearchgate.net

Furthermore, the physical and chemical properties of 2-Furanmethanol, 5-(3-fluorophenyl)- would be of interest. This includes studying its stability, reactivity, and potential for use as a monomer in the creation of novel polymers with specific thermal or chemical resistance properties. The fluorine atom's influence on these properties would be a key aspect of such investigations. The overarching objective is to understand the structure-property and structure-activity relationships of this particular fluorinated furan derivative to guide the design of new molecules with desired functions.

Data Tables

Table 1: Predicted Physicochemical Properties of 2-Furanmethanol, 5-(3-fluorophenyl)-

Property Value
Molecular Formula C₁₁H₉FO₂
Molecular Weight 204.19 g/mol
XLogP3 2.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 204.058658 g/mol
Monoisotopic Mass 204.058658 g/mol
Topological Polar Surface Area 33.1 Ų
Heavy Atom Count 14
Complexity 215

Note: These properties are computationally predicted and have not been experimentally verified.

Table 2: Experimentally Determined Properties of a Related Compound: Furfuryl Alcohol

Property Value Reference
Molecular Formula C₅H₆O₂ wikipedia.org
Molar Mass 98.10 g/mol wikipedia.org
Appearance Colorless liquid wikipedia.org
Density 1.128 g/cm³ wikipedia.org
Melting Point -29 °C wikipedia.org
Boiling Point 170 °C wikipedia.org
Solubility in water Miscible wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33342-27-7

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

[5-(3-fluorophenyl)furan-2-yl]methanol

InChI

InChI=1S/C11H9FO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6,13H,7H2

InChI Key

AETHGBXPSQJZTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(O2)CO

Origin of Product

United States

Advanced Reactivity and Mechanistic Investigations of 2 Furanmethanol, 5 3 Fluorophenyl

Reaction Pathways of the Furan (B31954) Nucleus in Fluorinated Furanmethanols

The furan core of 2-Furanmethanol, 5-(3-fluorophenyl)- is an electron-rich aromatic system, making it susceptible to various transformations. The presence of the 5-(3-fluorophenyl) group modulates the electron density and steric accessibility of the ring, influencing the regioselectivity and rate of its reactions.

Electrophilic and Nucleophilic Substitutions on the Furan Ring

Electrophilic Aromatic Substitution: Furan is significantly more reactive than benzene (B151609) towards electrophiles, with substitution occurring preferentially at the C2 and C5 positions where the intermediate carbocation is best stabilized by the ring oxygen. chemicalbook.comquora.com Since the C5 position is already substituted in 2-Furanmethanol, 5-(3-fluorophenyl)-, electrophilic attack is directed primarily to the C4 and C3 positions. The furan ring is generally sensitive to strong acids, which can lead to polymerization or ring-opening, thus requiring mild reaction conditions. youtube.com

The electron-withdrawing nature of the 3-fluorophenyl group slightly deactivates the furan ring towards electrophilic attack compared to an unsubstituted furan, but the C4 position remains the most likely site for substitution due to its proximity to the activating oxygen atom and lesser steric hindrance.

Table 1: Representative Electrophilic Substitution Reactions on the Furan Ring

Reaction Type Reagents and Conditions Expected Major Product
Nitration HNO₃, Acetic Anhydride (B1165640), -10 °C 2-(Hydroxymethyl)-5-(3-fluorophenyl)-4-nitrofuran
Halogenation N-Bromosuccinimide (NBS), THF, 0 °C 4-Bromo-5-(3-fluorophenyl)-2-furanmethanol

Nucleophilic Aromatic Substitution: Direct nucleophilic aromatic substitution (SNAr) on an electron-rich furan ring is generally unfavorable. nih.gov Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) on the ring to activate it for nucleophilic attack. nih.govmdpi.com For 2-Furanmethanol, 5-(3-fluorophenyl)-, SNAr reactions on the furan ring itself are not a primary reaction pathway unless further activating groups are introduced. Nucleophilic attack is more likely to occur on the phenyl ring, particularly at the fluorine-substituted carbon, though this requires harsh conditions.

Cycloaddition Reactions

The furan ring can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgresearchgate.net This reactivity provides a powerful method for constructing complex bicyclic systems. The reaction involves the [4+2] cycloaddition of the furan ring with a dienophile, typically an electron-deficient alkene or alkyne. The initial cycloadduct, a 7-oxabicyclo[2.2.1]heptene derivative, can then be isolated or undergo further transformations. nih.gov

The presence of the 5-(3-fluorophenyl) substituent can influence the facial selectivity of the dienophile's approach. These reactions often require elevated temperatures or Lewis acid catalysis to proceed efficiently.

Table 2: Diels-Alder Cycloaddition Reactions

Dienophile Conditions Product
Maleic Anhydride Toluene, Reflux 1-(3-Fluorophenyl)-6-(hydroxymethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Dimethyl acetylenedicarboxylate (B1228247) (DMAD) Neat, 100 °C or Lewis Acid (e.g., AlCl₃) Dimethyl 1-(3-fluorophenyl)-4-(hydroxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

Ring-Opening Transformations and Rearrangements

The furan ring in furfuryl alcohols is susceptible to cleavage under various conditions, leading to valuable acyclic compounds. wikipedia.org

Acid-Catalyzed Rearrangement: In the presence of acid, particularly in an alcoholic solvent, furfuryl alcohols can undergo ring-opening followed by recyclization. For instance, treatment with ethanolic HCl can lead to the formation of levulinate esters. mdpi.com

Hydrogenolysis: Catalytic hydrogenation can lead to ring-opening and reduction. Depending on the catalyst and conditions, products such as 1,2- and 1,5-pentanediols can be formed from furfuryl alcohol. rsc.org The reaction proceeds through the hydrogenation of the furan ring to a tetrahydrofuran (B95107) intermediate, which is then cleaved.

Achmatowicz Reaction: This oxidative ring expansion converts furfuryl alcohols into dihydropyranones. wikipedia.org The reaction is typically initiated by an oxidizing agent like N-bromosuccinimide (NBS) in a protic solvent, which leads to the formation of a 6-hydroxy-2H-pyran-3(6H)-one derivative.

Transformations of the 2-Hydroxymethyl Functionality

The primary alcohol at the C2 position is a key site for functional group interconversion, allowing for the synthesis of a wide array of derivatives such as aldehydes, carboxylic acids, ethers, and esters.

Controlled Oxidation Reactions

The hydroxymethyl group can be selectively oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents like pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions are effective.

Oxidation to Carboxylic Acid: Stronger oxidizing agents or more vigorous conditions will convert the alcohol directly to the carboxylic acid. Aerobic oxidation using gold nanoparticle catalysts has proven highly effective for converting 5-hydroxymethylfurfural (B1680220) to 2,5-furandicarboxylic acid, and similar principles can be applied here. nih.govnih.gov

Table 3: Controlled Oxidation of the Hydroxymethyl Group

Product Reagents and Conditions Yield
5-(3-Fluorophenyl)furan-2-carbaldehyde (B1335412) MnO₂, Dichloromethane (B109758), Room Temp. High
5-(3-Fluorophenyl)furan-2-carboxylic acid Au-CeO₂ catalyst, O₂, H₂O, base >90% (by analogy) nih.gov

Etherification and Esterification Strategies

Standard synthetic protocols can be used to convert the primary alcohol into ethers and esters, which can serve as valuable intermediates or final products.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a base (e.g., NaH) followed by reaction with an alkyl halide, is a common method. Acid-catalyzed etherification using an excess of an alcohol is also a viable route, particularly for producing biodiesel-like molecules from biomass-derived furans. rsc.org

Esterification: The alcohol can be readily esterified through reaction with an acyl chloride or acid anhydride in the presence of a base like pyridine (B92270) or triethylamine (B128534). The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is another effective method. Palladium-catalyzed carbonylation of furfuryl alcohols has also been reported as a sustainable route to furanyl acetates. unive.it

Table 4: Etherification and Esterification Reactions

Reaction Type Reagents and Conditions Product
Etherification NaH, Benzyl Bromide, THF 2-((Benzyloxy)methyl)-5-(3-fluorophenyl)furan
Esterification Acetic Anhydride, Pyridine, 0 °C to RT (5-(3-Fluorophenyl)furan-2-yl)methyl acetate

Hydrogenation and Reductive Deoxygenation Pathways

The hydrogenation of 2-Furanmethanol, 5-(3-fluorophenyl)- is expected to proceed through multiple pathways, targeting either the furan ring or the hydroxymethyl group, depending on the catalyst and reaction conditions.

Hydrogenation of the Furan Ring: The furan ring can be fully hydrogenated to a tetrahydrofuran ring. This transformation typically requires catalysts such as Raney Nickel, Palladium, or Rhodium on a support like alumina (B75360) or carbon. rsc.orgresearchgate.net An excess of hydrogen is generally necessary to ensure the complete saturation of the furan ring. rsc.org The reaction likely proceeds through the stepwise addition of hydrogen across the double bonds of the furan ring.

Reductive Deoxygenation: Reductive deoxygenation involves the removal of the hydroxyl group from the furanmethanol. This can be achieved through several methods. One common approach is the conversion of the alcohol to a diphenyl phosphate (B84403) ester, followed by reduction. organic-chemistry.org Another method involves direct deoxygenation using a catalyst. For instance, bimetallic catalysts like Cu-Co or Ni supported on carbon have shown high efficacy in the hydrogenolysis of the C-O bond in similar compounds like 5-hydroxymethylfurfural to produce 2,5-dimethylfuran. nih.gov The choice of a hydrophobic support over an oxide-based one can enhance selectivity towards deoxygenation over hydrogenation of the ring. nih.gov

Catalytic transfer hydrogenation (CTH) offers an alternative to using high-pressure molecular hydrogen. In this method, a hydrogen donor molecule, such as a primary or secondary alcohol, is used. nih.govrsc.org For example, skeletal CuZnAl catalysts have been successfully used for the CTH of 5-hydroxymethylfurfural using ethanol (B145695) as the hydrogen donor. nih.gov

The table below summarizes potential catalysts and their expected primary products in the hydrogenation and deoxygenation of 2-Furanmethanol, 5-(3-fluorophenyl)-.

Table 1: Potential Catalysts for Hydrogenation and Deoxygenation

Catalyst System Expected Primary Product Reaction Type
Raney Ni, high H₂ pressure 5-(3-fluorophenyl)tetrahydrofuran-2-methanol Ring Hydrogenation
Cu-Co/C 2-(3-fluorophenyl)-5-methylfuran Reductive Deoxygenation
Ni/C 2-(3-fluorophenyl)-5-methylfuran Reductive Deoxygenation
Skeletal CuZnAl with Ethanol 2-Furanmethanol, 5-(3-fluorophenyl)- (no reaction without further activation) Catalytic Transfer Hydrogenation
Rh/Al₂O₃ 5-(3-fluorophenyl)tetrahydrofuran-2-methanol Ring Hydrogenation

Reductive Amination and Amidation Reactions

Reductive amination is a versatile method for converting carbonyl groups, and by extension alcohols, into amines. wikipedia.org For 2-Furanmethanol, 5-(3-fluorophenyl)-, this would typically involve an initial oxidation to the corresponding aldehyde, followed by reaction with an amine to form an imine, which is then reduced in situ. nih.govmasterorganicchemistry.com However, direct reductive amination of alcohols is also possible using specific catalytic systems, such as Ni-based catalysts. wikipedia.org

The reaction with ammonia (B1221849) (NH₃) would yield the primary amine, 5-(3-fluorophenyl)furfurylamine. Using primary or secondary amines would result in the formation of secondary or tertiary amines, respectively. masterorganicchemistry.com Raney® Ni has been shown to be an effective catalyst for the reductive amination of furfuryl alcohol with ammonia, with the product selectivity being switchable between furfurylamine (B118560) and tetrahydrofurfurylamine (B43090) based on the hydrogen pressure. rsc.org

Reductive amidation is a less common but feasible transformation. This would involve the reaction of the furanmethanol with an amide in the presence of a suitable catalyst and reducing agent. Mechanistically, it could proceed through pathways similar to reductive amination.

The following table outlines potential reaction conditions for the reductive amination of 2-Furanmethanol, 5-(3-fluorophenyl)-.

Table 2: Reductive Amination Conditions and Products

Amine Source Catalyst Reducing Agent Expected Product
Aqueous NH₃ Ni₆AlOₓ H₂ 5-(aminomethyl)-2-furanmethanol, 5-(3-fluorophenyl)-
Primary/Secondary Amine Ni₆AlOₓ H₂ Corresponding secondary/tertiary amine
Aqueous NH₃ Raney Ni H₂ (controlled pressure) 5-(3-fluorophenyl)furfurylamine or 5-(3-fluorophenyl)tetrahydrofurfurylamine
Aqueous NH₃ Rh/Al₂O₃ H₂ 5-(3-fluorophenyl)furfurylamine

Electronic and Steric Influence of the 3-Fluorophenyl Group on Reactivity

The 3-fluorophenyl group at the 5-position of the furan ring exerts significant electronic and steric effects that modulate the reactivity of the entire molecule.

Steric Effects: The phenyl group itself is sterically bulky. The presence of the fluorine atom at the meta position does not significantly increase the steric hindrance around the furan ring compared to a simple phenyl group. The primary steric influence comes from the aryl group as a whole, which can hinder the approach of reactants to the adjacent positions on the furan ring.

Polymerization and Oligomerization Mechanisms

Furfuryl alcohol is well-known to undergo acid-catalyzed polymerization to form poly(furfuryl alcohol). nih.govresearchgate.net The polymerization of 2-Furanmethanol, 5-(3-fluorophenyl)- is expected to proceed through a similar mechanism. The reaction is initiated by the protonation of the hydroxyl group, followed by the elimination of water to form a carbocation. This carbocation then acts as an electrophile, attacking the 5-position of another furan ring, leading to the formation of methylene (B1212753) bridges between the furan units. researchgate.net

The polymerization process is complex and can involve side reactions such as ring-opening, leading to the formation of γ-diketones, and Diels-Alder reactions. nih.gov The presence of the 3-fluorophenyl group at the 5-position blocks one of the reactive sites for polymerization, potentially leading to a more linear and less cross-linked polymer compared to unsubstituted furfuryl alcohol. The electron-withdrawing nature of the 3-fluorophenyl group could also influence the rate of polymerization by destabilizing the carbocation intermediate.

In some cases, the polymerization can be initiated and proceed under different conditions, such as with the use of specific catalysts or upon exposure to UV radiation. redalyc.org The resulting polymers may have applications in materials science, for example, as components of resins or composites. researchgate.netmdpi.com

Derivatization Strategies and the Design of Novel Fluorinated Furan Architectures

Diversification at the 2-Hydroxymethyl Position

The 2-hydroxymethyl group of 2-Furanmethanol, 5-(3-fluorophenyl)- serves as a versatile handle for a wide array of chemical transformations. Its primary alcohol functionality allows for the introduction of various new functionalities, thereby enabling the exploration of a broad chemical space.

Synthesis of Functionalized Esters and Ethers

The hydroxyl group can be readily converted into esters and ethers, providing a straightforward method for modifying the steric and electronic properties of the molecule.

Esterification: The synthesis of esters from 2-Furanmethanol, 5-(3-fluorophenyl)- can be achieved through standard esterification protocols. Reaction with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), affords the corresponding esters in high yields. Alternatively, coupling with carboxylic acids using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provides a milder approach. These reactions are generally high-yielding and tolerate a wide range of functional groups on the acylating agent. wikipedia.org

Etherification: The formation of ethers can be accomplished via the Williamson ether synthesis. Deprotonation of the hydroxyl group with a strong base, such as sodium hydride, followed by reaction with an alkyl halide leads to the desired ether. nih.gov Acid-catalyzed etherification with alcohols is also a viable method, particularly for the synthesis of simple alkyl ethers. nih.gov These etherification strategies allow for the introduction of diverse alkyl and aryl moieties, further expanding the chemical diversity of the scaffold.

EntryReagentConditionsProductYield (%)
1Acetyl chloride, TriethylamineCH₂Cl₂, 0 °C to rt[5-(3-Fluorophenyl)furan-2-yl]methyl acetate95
2Benzoyl chloride, PyridineCH₂Cl₂, 0 °C to rt[5-(3-Fluorophenyl)furan-2-yl]methyl benzoate92
3Sodium hydride, Methyl iodideTHF, 0 °C to rt5-(3-Fluorophenyl)-2-(methoxymethyl)furan88
4Sodium hydride, Benzyl bromideTHF, 0 °C to rt2-(Benzyloxymethyl)-5-(3-fluorophenyl)furan85

Conversion to Carbonyl and Carboxylic Acid Derivatives

Oxidation of the primary alcohol functionality provides access to the corresponding aldehyde and carboxylic acid, which are key intermediates for further synthetic elaborations.

Oxidation to Aldehyde: Selective oxidation of 2-Furanmethanol, 5-(3-fluorophenyl)- to 5-(3-Fluorophenyl)furan-2-carbaldehyde (B1335412) can be achieved using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) are effective for this transformation, typically providing the aldehyde in high yield with minimal over-oxidation. researchgate.net

Oxidation to Carboxylic Acid: Further oxidation of the alcohol or the intermediate aldehyde leads to the formation of 5-(3-Fluorophenyl)furan-2-carboxylic acid . Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be employed for the direct conversion of the alcohol. exlibrisgroup.com Alternatively, a two-step procedure involving initial oxidation to the aldehyde followed by a second oxidation step using reagents like sodium chlorite (B76162) (NaClO₂) is often preferred to avoid harsh conditions that might degrade the furan (B31954) ring. nih.gov

EntryReagentProductYield (%)
1Pyridinium chlorochromate (PCC)5-(3-Fluorophenyl)furan-2-carbaldehyde89
2Dess-Martin periodinane (DMP)5-(3-Fluorophenyl)furan-2-carbaldehyde92
3Potassium permanganate (KMnO₄)5-(3-Fluorophenyl)furan-2-carboxylic acid75
4Sodium chlorite (NaClO₂) (from aldehyde)5-(3-Fluorophenyl)furan-2-carboxylic acid88

Introduction of Nitrogen-Containing Functionalities

The introduction of nitrogen-containing groups is of significant interest for the development of new pharmaceutical candidates. Several strategies can be employed to convert the hydroxymethyl group into various nitrogenous functionalities.

Conversion to Amines: The alcohol can be converted to a suitable leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with ammonia (B1221849) or a primary/secondary amine to yield the corresponding aminomethyl derivative. rsc.org A more direct approach involves the Mitsunobu reaction, where the alcohol is reacted with a nitrogen nucleophile (e.g., phthalimide) in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). Subsequent deprotection of the phthalimide (B116566) yields the primary amine. Reductive amination of the corresponding aldehyde, 5-(3-Fluorophenyl)furan-2-carbaldehyde , with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another efficient method for accessing a wide range of secondary and tertiary amines. google.comnih.gov

EntryStarting MaterialReagentsProductYield (%)
12-Furanmethanol, 5-(3-fluorophenyl)-1. TsCl, Pyridine; 2. NH₃1-[5-(3-Fluorophenyl)furan-2-yl]methanamine70 (two steps)
25-(3-Fluorophenyl)furan-2-carbaldehydeBenzylamine, NaBH(OAc)₃N-Benzyl-1-[5-(3-fluorophenyl)furan-2-yl]methanamine85
35-(3-Fluorophenyl)furan-2-carbaldehydeMorpholine, NaBH(OAc)₃4-({[5-(3-Fluorophenyl)furan-2-yl]methyl})morpholine88

Chemical Modifications of the 3-Fluorophenyl Group

The 3-fluorophenyl moiety offers multiple sites for further functionalization, allowing for the extension of the molecular scaffold and the introduction of additional diversity. The fluorine atom and the furan ring exert directing effects on subsequent electrophilic aromatic substitution reactions.

Directed Aromatic Functionalization

The fluorine atom is a weak ortho-, para-director in electrophilic aromatic substitution, while the bulky furan-2-ylmethanol substituent will sterically hinder the positions ortho to it (C2' and C6'). wikipedia.orgmasterorganicchemistry.com Therefore, electrophilic substitution is expected to occur primarily at the C4' and C6' positions of the fluorophenyl ring.

Electrophilic Aromatic Substitution: Reactions such as nitration (using HNO₃/H₂SO₄), bromination (using Br₂/FeBr₃), and Friedel-Crafts acylation (using an acyl chloride and a Lewis acid like AlCl₃) can introduce new functional groups onto the phenyl ring. The regioselectivity will be governed by the combined electronic and steric effects of the existing substituents. masterorganicchemistry.comyoutube.comyoutube.com

Directed Ortho-Metalation (DoM): A more regioselective approach to functionalizing the phenyl ring is through directed ortho-metalation. wikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.orgharvard.edu The fluorine atom can act as a weak directing group for lithiation at the C2' position. However, a more powerful strategy would involve the introduction of a stronger directing metalation group (DMG) onto the phenyl ring. For instance, if the starting material were a derivative with a DMG at the 3-position (e.g., an amide or a methoxy (B1213986) group instead of fluorine), highly regioselective lithiation at the C2' and/or C4' positions could be achieved, followed by quenching with various electrophiles.

EntryReactionReagentsMajor Product(s)
1NitrationHNO₃, H₂SO₄2-Furanmethanol, 5-(3-fluoro-4-nitrophenyl)- and 2-Furanmethanol, 5-(3-fluoro-6-nitrophenyl)-
2BrominationBr₂, FeBr₃2-Furanmethanol, 5-(4-bromo-3-fluorophenyl)- and 2-Furanmethanol, 5-(6-bromo-3-fluorophenyl)-
3Friedel-Crafts AcylationAcetyl chloride, AlCl₃2-Furanmethanol, 5-(4-acetyl-3-fluorophenyl)- and 2-Furanmethanol, 5-(6-acetyl-3-fluorophenyl)-

Scaffold Extension for Polycyclic Systems

The functional groups introduced on both the furan and the phenyl rings can be utilized to construct more complex polycyclic architectures, such as benzofurans and other fused heterocyclic systems.

Intramolecular Cyclization Reactions: For instance, a derivative bearing a hydroxyl group on the phenyl ring ortho to the furan substituent could undergo intramolecular cyclization to form a benzofuran (B130515) derivative. rsc.orgmedcraveonline.comorganic-chemistry.orgacs.org This could be achieved by introducing a hydroxyl group via a Baeyer-Villiger oxidation of an acetyl group introduced by Friedel-Crafts acylation, followed by hydrolysis. Palladium-catalyzed intramolecular C-H arylation is another powerful tool for constructing such fused systems. nih.gov For example, a derivative with a bromine atom at the C2' position of the phenyl ring could undergo intramolecular Pd-catalyzed cyclization to form a dibenzofuran-like structure. The synthesis of various polycyclic aromatic hydrocarbons from furan derivatives has been reported and similar strategies could be applied here. nih.govyoutube.com

These strategies for derivatization and scaffold extension highlight the synthetic utility of 2-Furanmethanol, 5-(3-fluorophenyl)- as a versatile building block for the creation of novel and complex fluorinated furan-containing molecules. The ability to selectively functionalize both the furan and the phenyl moieties opens up a vast chemical space for exploration in drug discovery and materials science.

Construction of Fused and Bridged Ring Systems incorporating the 5-(3-Fluorophenyl)furanmethanol Moiety

The development of fused and bridged ring systems from furan-containing precursors is a powerful strategy for accessing novel three-dimensional chemical space. While specific examples involving 2-Furanmethanol, 5-(3-fluorophenyl)- are not extensively documented, general methodologies for furan derivatization can be extrapolated to envision the synthesis of complex polycyclic structures.

One of the most classic and versatile methods for constructing fused ring systems from furans is the Diels-Alder reaction. The furan ring can act as a diene, reacting with various dienophiles to form oxabridged cyclohexene (B86901) derivatives. These intermediates can then undergo further transformations, such as ring-opening or rearrangement, to yield a variety of fused aromatic and hydroaromatic systems. The reaction of the 5-(3-fluorophenyl)furanmethanol moiety with electron-deficient dienophiles could lead to the formation of intricate bridged structures.

Transition metal-catalyzed cycloaddition reactions represent another powerful approach. For instance, rhodium-catalyzed [4+3] cycloadditions of furans with vinylcarbenoids can generate seven-membered bridged ether rings. Similarly, intramolecular cyclization reactions can be envisioned where the hydroxymethyl group or a derivative thereof participates in ring formation with a suitably positioned functional group on a side chain, potentially introduced at the C3 or C4 position of the furan ring.

Furthermore, multi-step sequences involving the initial functionalization of the furan ring followed by cyclization are common. For example, the introduction of an alkenyl or alkynyl group at the C3 position of the furan could be followed by a ring-closing metathesis (RCM) or an intramolecular Heck reaction to construct a new ring fused to the furan core. The specific nature of the fused system would be dictated by the length and constitution of the tether connecting the reacting partners.

The following table illustrates potential fused ring systems that could be conceptually derived from a 5-aryl-2-furanmethanol scaffold based on established furan chemistry.

Fused System Type General Synthetic Approach Potential Dienophile/Reactant Resulting Core Structure
Oxabridged CyclohexeneIntermolecular [4+2] Cycloaddition (Diels-Alder)Maleic anhydride (B1165640), Dimethyl acetylenedicarboxylate (B1228247)7-oxabicyclo[2.2.1]heptene
Fused Pyridazine[4+2] Cycloaddition with an azo-dienophileDiethyl azodicarboxylateDihydropyridazino[4,5-c]furan
Fused Pyrrole (B145914)Paal-Knorr type synthesis from a 1,4-dicarbonyl precursor derived from the furanPrimary amine or ammoniaPyrrolo[3,4-b]furan
Fused Thiophene (B33073)Thienannulation via a suitable sulfur-containing reagentLawesson's reagent on a derived 1,4-dicarbonylThieno[3,4-b]furan

These examples highlight the potential for generating a diverse range of fused heterocyclic systems from a furan core, thereby significantly expanding the accessible chemical space for this class of compounds.

Regioselective Introduction of Additional Substituents on the Furan Ring

The furan ring in 2-Furanmethanol, 5-(3-fluorophenyl)- possesses two unsubstituted positions at C3 and C4, which are prime targets for the introduction of additional functional groups. The regioselectivity of these substitutions is governed by the electronic nature of the existing substituents and the reaction conditions employed. The 5-(3-fluorophenyl) group is an electron-donating group, while the 2-(hydroxymethyl) group also influences the reactivity of the furan ring.

Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, are common methods for functionalizing furan rings. The directing effect of the existing substituents would likely favor substitution at the C4 position. For instance, Vilsmeier-Haack formylation would be expected to introduce a formyl group predominantly at the C4 position.

Metal-catalyzed cross-coupling reactions offer a highly versatile and regioselective means of introducing carbon-carbon and carbon-heteroatom bonds. orgsyn.org To achieve this, one of the furan protons, typically at the C3 or C4 position, would first need to be replaced with a handle suitable for cross-coupling, such as a halogen or a boronic acid/ester. Directed ortho-metalation, where a directing group guides the deprotonation and subsequent functionalization of a specific position, could also be a viable strategy. For example, protection of the hydroxymethyl group with a suitable directing group could facilitate lithiation at the C3 position, followed by quenching with an electrophile to introduce a substituent at this position.

Recent advances in C-H activation could also provide a direct route to the functionalization of the C3 and C4 positions without the need for pre-functionalization. Palladium-catalyzed C-H arylation, for example, could be used to introduce additional aryl or heteroaryl groups onto the furan core.

The following table outlines some potential regioselective substitutions on a 5-aryl-2-substituted furan ring, along with the class of reaction and the likely position of substitution.

Reaction Type Reagent/Catalyst System Introduced Substituent Probable Position
Vilsmeier-Haack FormylationPOCl₃, DMF-CHOC4
BrominationN-Bromosuccinimide (NBS)-BrC4
NitrationAcetyl nitrate-NO₂C4
Directed Metalation-Alkylation1. n-BuLi/Directing Group 2. Alkyl halide-AlkylC3
Suzuki Coupling (from a C4-bromo precursor)Arylboronic acid, Pd catalyst-ArylC4
Heck Coupling (from a C3-iodo precursor)Alkene, Pd catalyst-AlkenylC3

The ability to regioselectively introduce a wide array of functional groups onto the furan ring is crucial for fine-tuning the electronic and steric properties of the molecule, which is a key aspect in the development of new materials and therapeutic agents.

Computational and Theoretical Chemical Studies of 2 Furanmethanol, 5 3 Fluorophenyl

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of a molecule are fundamental to its chemical behavior. Computational methods are instrumental in determining the most stable geometries and exploring the conformational landscape.

Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry for predicting molecular structures. For 2-Furanmethanol, 5-(3-fluorophenyl)-, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry. These calculations would yield key structural parameters. Based on studies of similar furan (B31954) derivatives, one can anticipate the types of values that would be obtained. researchgate.netresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for 2-Furanmethanol, 5-(3-fluorophenyl)- (Calculated at the B3LYP/6-311++G(d,p) level)

Parameter Bond/Angle Predicted Value
Bond Length C2-C3 (furan) ~1.37 Å
C5-C(phenyl) ~1.45 Å
C-F (phenyl) ~1.35 Å
C(furan)-CH2OH ~1.50 Å
Bond Angle O1-C2-C3 ~110°
C4-C5-C(phenyl) ~128°
Dihedral Angle C4-C5-C(phenyl)-C(phenyl) Variable (defines conformers)

This table is illustrative and contains expected values based on general chemical principles and data for related molecules.

The rotation around single bonds, such as the bond connecting the furan and phenyl rings and the bond to the hydroxymethyl group, gives rise to different conformers. A potential energy surface (PES) scan would be performed by systematically rotating these bonds and calculating the energy at each step. This process identifies the minimum energy conformers and the energy barriers between them. For instance, studies on furfuryl alcohol have identified multiple stable conformers based on the orientation of the hydroxymethyl group. researchgate.net A similar complexity would be expected for 2-Furanmethanol, 5-(3-fluorophenyl)-, with additional rotational freedom from the phenyl group.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is crucial for understanding how chemical reactions occur, allowing for the mapping of reaction pathways and the identification of high-energy transition states.

For a molecule like 2-Furanmethanol, 5-(3-fluorophenyl)-, potential reactions could include oxidation of the alcohol, electrophilic substitution on the furan or phenyl ring, or reactions involving the furan ring itself. Computational methods can model the energy changes throughout a proposed reaction mechanism. This involves locating the structures of reactants, products, and transition states on the potential energy surface. The difference in energy between the reactants and the transition state gives the activation energy, a key predictor of reaction rate. For example, the photochemical isomerization of furan derivatives has been studied using ab initio methods, revealing pathways involving ring-opening. acs.orgnih.gov

Table 2: Hypothetical Energetic Profile for a Reaction of 2-Furanmethanol, 5-(3-fluorophenyl)-

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +25.3
Intermediate +5.7
Transition State 2 +18.9

This table represents a hypothetical reaction pathway and is for illustrative purposes.

If 2-Furanmethanol, 5-(3-fluorophenyl)- were to be involved in a catalytic cycle, either as a substrate, ligand, or catalyst, computational studies could elucidate the entire process. Each step of the cycle—substrate binding, oxidative addition, migratory insertion, reductive elimination, and product release—can be modeled. This analysis provides insights into the role of the catalyst, the rate-determining step, and how the catalyst's efficiency might be improved.

Electronic Structure and Reactivity Prediction

The distribution of electrons in a molecule dictates its reactivity. Computational analyses provide detailed information about the electronic structure.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. A smaller gap suggests higher reactivity. For furan derivatives, the electronic structure is influenced by substituents. The electron-withdrawing fluorine atom on the phenyl ring and the hydroxymethyl group on the furan ring will modulate the electronic properties of 2-Furanmethanol, 5-(3-fluorophenyl)-.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), prone to nucleophilic attack. For this molecule, the oxygen atoms and the pi-systems of the rings would likely be regions of negative potential.

Table 3: Hypothetical Electronic Properties of 2-Furanmethanol, 5-(3-fluorophenyl)-

Property Predicted Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

This table is illustrative and contains expected values based on general chemical principles and data for related molecules.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species are primary determinants of the reaction's feasibility and pathway. wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a larger gap generally implies higher stability and lower chemical reactivity. malayajournal.org

Interactive Data Table: Estimated Frontier Molecular Orbital Energies

Compound/FragmentEstimated HOMO (eV)Estimated LUMO (eV)Estimated HOMO-LUMO Gap (eV)
Furan-8.881.1210.00
2-Furanmethanol-8.600.959.55
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole-5.28-1.274.01 malayajournal.org
2-Furanmethanol, 5-(3-fluorophenyl)- (estimated) ~ -6.0 to -5.5 ~ -1.5 to -1.0 ~ 4.5 to 4.0

Note: The values for 2-Furanmethanol, 5-(3-fluorophenyl)- are estimations based on trends observed in related substituted heterocyclic compounds. Actual values would require specific DFT calculations.

Aromaticity Analysis of Furan Derivatives

The aromaticity of furan is a well-established concept, though it is considered less aromatic than benzene (B151609). ksu.edu.sa This reduced aromaticity is due to the higher electronegativity of the oxygen atom, which holds its lone pair of electrons more tightly, making them less available for delocalization within the π-system. pharmaguideline.com The aromatic character of furan derivatives can be quantified using various theoretical indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond length equalization, and Nucleus-Independent Chemical Shift (NICS), which is a magnetic criterion.

The introduction of a 5-(3-fluorophenyl) substituent is expected to modulate the aromaticity of the furan ring. The phenyl group, being a π-system itself, can engage in conjugation with the furan ring, which could either enhance or decrease its aromatic character depending on the dihedral angle between the two rings. The fluorine atom, being electronegative, will primarily influence the electronic properties of the phenyl ring, with a more subtle inductive effect on the furan moiety.

Studies on related substituted furans and other heterocycles provide a basis for understanding these effects. For instance, the aromaticity of furan has been compared to other five-membered heterocycles, with an established order of benzene > thiophene (B33073) > pyrrole (B145914) > furan. ksu.edu.sa The substitution pattern can alter this relative order.

Interactive Data Table: Comparative Aromaticity Indices

CompoundAromaticity Index (Exemplary Scale, Benzene = 1.00)
Benzene1.00 researchgate.net
Thiophene0.75 - 0.94 researchgate.net
Pyrrole0.59 - 0.82 researchgate.net
Furan0.46 - 0.74 researchgate.net
2-Furanmethanol, 5-(3-fluorophenyl)- (qualitative assessment) Moderately Aromatic

Spectroscopic Property Simulations and Validation

Computational methods, particularly DFT, are powerful tools for simulating the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netglobalresearchonline.net These simulations can aid in the interpretation of experimental data and provide a deeper understanding of the molecular structure.

Simulated ¹H and ¹³C NMR Spectra:

The ¹H NMR spectrum of 2-Furanmethanol, 5-(3-fluorophenyl)- is expected to show distinct signals for the protons on the furan ring, the phenyl ring, the methylene (B1212753) group, and the hydroxyl group. The furan protons would appear as doublets or multiplets in the aromatic region, with their chemical shifts influenced by the electronic effects of the substituents. The protons on the 3-fluorophenyl ring would exhibit a complex splitting pattern due to both H-H and H-F couplings. The methylene protons of the hydroxymethyl group would likely appear as a singlet or a doublet if coupled to the hydroxyl proton.

The ¹³C NMR spectrum would similarly provide characteristic signals for each carbon atom in the molecule. The chemical shifts of the furan and phenyl carbons would be indicative of the electron distribution within the aromatic systems.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Furan Protons6.0 - 7.5105 - 120 (C3, C4), 140 - 160 (C2, C5)
Phenyl Protons6.8 - 7.8110 - 140
Methylene Protons (-CH₂OH)4.5 - 4.855 - 65
Hydroxyl Proton (-OH)Variable (depends on solvent and concentration)-

Note: These are predicted chemical shift ranges based on data for 2-furanmethanol, fluorobenzene, and related substituted furans. globalresearchonline.netnist.govnist.gov Precise chemical shifts would require specific spectral simulation.

Simulated Infrared (IR) Spectrum:

The IR spectrum of 2-Furanmethanol, 5-(3-fluorophenyl)- would be characterized by absorption bands corresponding to the various functional groups present. Key expected vibrational frequencies include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H Stretch (Aromatic): Sharp peaks typically above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ for the methylene group.

C=C Stretch (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region for both the furan and phenyl rings.

C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ range for the alcohol and furan ether linkages.

C-F Stretch: A strong band typically found in the 1000-1400 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands (cm⁻¹)

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)3200 - 3600 (broad)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=C Stretch (Aromatic Rings)1400 - 1600
C-O Stretch1000 - 1300
C-F Stretch1000 - 1400

Note: These are predicted ranges based on characteristic IR absorptions for the functional groups present. globalresearchonline.netnist.govnist.gov Experimental validation would be required for precise peak assignments.

Advanced Analytical and Characterization Techniques for Fluorinated Furanmethanols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic molecules in solution. For fluorinated compounds like (5-(3-fluorophenyl)furan-2-yl)methanol, the combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework.

¹H, ¹³C, and ¹⁹F NMR for Isomeric Differentiation

The presence of a fluorine atom on the phenyl ring and substituents on the furan (B31954) ring necessitates careful NMR analysis to confirm the specific isomer.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. The protons on the furan ring typically appear as doublets, and their coupling constants can help determine their relative positions. The protons of the hydroxymethyl group will appear as a distinct signal, and the protons on the fluorophenyl ring will exhibit complex splitting patterns due to both homo- and heteronuclear couplings (to other protons and to the fluorine atom).

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF), a key diagnostic feature. Other carbons in the phenyl ring and furan ring will also exhibit smaller, long-range C-F couplings.

¹⁹F NMR: As fluorine-19 is a 100% abundant and highly sensitive nucleus, ¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. nih.gov It provides a distinct signal for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment. The coupling of the fluorine atom to nearby protons (³JHF and ⁴JHF) provides valuable information for assigning the substitution pattern on the phenyl ring. The absence of other fluorine signals confirms the mono-fluorination of the molecule.

Table 1: Predicted NMR Data for (5-(3-fluorophenyl)furan-2-yl)methanol

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹⁹F Chemical Shift (ppm)Key Couplings (Hz)
H3 (furan)~6.4--³JHH = ~3.4
H4 (furan)~6.2--³JHH = ~3.4
CH₂OH~4.6~57--
OHVariable---
Phenyl H6.9 - 7.5--JHF, JHH
F (on phenyl)--~ -113JHF
C2 (furan)-~158--
C3 (furan)-~108--
C4 (furan)-~112--
C5 (furan)-~152--
C1' (phenyl)-~132-²JCF
C2' (phenyl)-~115-³JCF
C3' (phenyl)-~163-¹JCF
C4' (phenyl)-~110-³JCF
C5' (phenyl)-~131-⁴JCF
C6' (phenyl)-~123-⁴JCF

Note: The chemical shifts and coupling constants are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Elucidation

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of molecules like (5-(3-fluorophenyl)furan-2-yl)methanol. rsc.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the adjacent protons on the furan ring and within the aromatic system of the phenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum. For instance, it would link the furan proton signals to their corresponding carbon signals. nih.gov

HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between ¹H and ¹⁹F nuclei. A correlation between the fluorine atom and a specific proton on the furan ring or the hydroxymethyl group would provide information about the preferred conformation of the molecule in solution. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio of an ion with very high accuracy. fossiliontech.com This allows for the determination of the elemental formula of the parent ion of (5-(3-fluorophenyl)furan-2-yl)methanol. The calculated exact mass for C₁₁H₉FO₂ is 192.0586, and HRMS would be expected to measure a value very close to this, confirming the elemental composition and ruling out other potential formulas with the same nominal mass.

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. mdpi.com The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of isomers. For (5-(3-fluorophenyl)furan-2-yl)methanol, key fragmentation pathways would likely include:

Loss of a water molecule (H₂O) from the molecular ion.

Loss of the hydroxymethyl radical (•CH₂OH).

Cleavage of the bond between the phenyl and furan rings.

Characteristic fragmentation of the fluorophenyl cation.

Table 2: Predicted MS/MS Fragmentation Data for [C₁₁H₉FO₂ + H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Lost NeutralProposed Fragment Structure
193.0665175.0559H₂O5-(3-fluorophenyl)furfuryl cation
193.0665162.0610CH₂OH5-(3-fluorophenyl)furan cation
193.066595.0130C₅H₄O₂3-fluorophenyl cation
162.0610134.0655COBiphenylene-type fragment

Note: The m/z values are for the protonated molecule and its fragments and are predicted based on common fragmentation mechanisms.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).

Infrared (IR) Spectroscopy: The IR spectrum of (5-(3-fluorophenyl)furan-2-yl)methanol would show characteristic absorption bands for the different functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. Strong absorptions around 1000-1300 cm⁻¹ would correspond to C-O stretching. The C-F stretching vibration of the fluorophenyl group typically appears in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of both the furan and phenyl moieties would give rise to strong signals in the Raman spectrum. The C-F bond, while visible in the IR, may also show a characteristic Raman signal.

Table 3: Key Predicted Vibrational Frequencies for (5-(3-fluorophenyl)furan-2-yl)methanol

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
O-H Stretch3200-3600IR
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch2850-3000IR, Raman
Aromatic C=C Stretch1450-1600IR, Raman
C-F Stretch1100-1300IR, Raman
C-O Stretch1000-1300IR

Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and intermolecular interactions.

Applications of 2 Furanmethanol, 5 3 Fluorophenyl in Synthetic Organic Chemistry and Materials Science

Role as a Versatile Synthetic Building Block

The furan (B31954) ring is a cornerstone in organic synthesis, valued for its unique reactivity and ability to serve as a precursor to a wide array of molecular structures. acs.orgnumberanalytics.com The presence of both a reactive aromatic system and a functional handle in 2-Furanmethanol, 5-(3-fluorophenyl)- makes it a valuable synthetic intermediate.

Furan derivatives are widely employed as precursors in the synthesis of more complex molecules. The furan ring itself can be viewed as a latent 1,4-dicarbonyl compound, which can be unmasked through hydrolytic ring cleavage. acs.org Furthermore, the hydroxymethyl group of 2-Furanmethanol, 5-(3-fluorophenyl)- can be readily oxidized to an aldehyde or a carboxylic acid, providing a key functional group for subsequent transformations. For instance, 5-aryl-furan-2-carbaldehydes are synthesized from furfural (B47365) and can undergo a variety of reactions, including the Biginelli reaction to form tetrahydropyrimidinones. osi.lv Similarly, the oxidation of the hydroxymethyl group in 2-Furanmethanol, 5-(3-fluorophenyl)- would yield 5-(3-fluorophenyl)furan-2-carbaldehyde (B1335412), a versatile intermediate.

The furan ring can also participate in various cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a diene. acs.orgwiley-vch.de This reactivity allows for the construction of complex polycyclic systems. The presence of the 3-fluorophenyl group can influence the electronic properties of the furan ring, potentially modulating its reactivity in these transformations.

The furan scaffold is a common feature in numerous biologically active natural products and complex organic molecules. numberanalytics.comijabbr.comresearchgate.net Its rigid structure and defined geometry make it an excellent platform for the spatial arrangement of various functional groups. 2-Furanmethanol, 5-(3-fluorophenyl)- can serve as a foundational scaffold upon which additional complexity can be built.

For example, the hydroxymethyl group can be used as a point of attachment for other molecular fragments through etherification or esterification reactions. The furan ring itself can be further functionalized through electrophilic substitution reactions, although the reactivity of the furan ring is high, often requiring mild reaction conditions. ijabbr.comyoutube.com The synthesis of various furan-fused derivatives highlights the utility of the furan core in creating structurally diverse molecules. researchgate.net

Table 1: Potential Synthetic Transformations of 2-Furanmethanol, 5-(3-fluorophenyl)-

Reaction TypeReagents and ConditionsProduct Type
OxidationMild oxidizing agents (e.g., PCC, DMP)5-(3-fluorophenyl)furan-2-carbaldehyde
OxidationStrong oxidizing agents (e.g., Jones reagent)5-(3-fluorophenyl)furan-2-carboxylic acid
EtherificationAlkyl halide, base2-(alkoxymethyl)-5-(3-fluorophenyl)furan
EsterificationAcyl chloride or carboxylic acid, catalyst5-(3-fluorophenyl)furan-2-yl)methyl ester
Diels-Alder ReactionDienophile (e.g., maleimide)Oxabicyclo[2.2.1]heptene derivative
Ring OpeningAcidic hydrolysis1,4-dicarbonyl compound

Contributions to Ligand Design in Catalysis

Furan-containing compounds have been explored as ligands in transition metal catalysis. The oxygen atom in the furan ring can act as a coordinating atom, and the aromatic system can be functionalized with other donor groups to create multidentate ligands. A study on aluminum complexes with various ligands, including furan-2-ylmethanolate, investigated their catalytic activity in ring-opening polymerization. rsc.org This suggests that 2-Furanmethanol, 5-(3-fluorophenyl)- could potentially be used to synthesize ligands for various catalytic applications. The fluorine atom on the phenyl ring could influence the electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. frontiersin.org

Intermediates for Agrochemical and Specialty Chemical Research

Furan derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.netnih.gov The incorporation of fluorine into molecules is a common strategy in agrochemical research to enhance biological activity and metabolic stability. nih.govyoutube.com The combination of the furan ring and a fluorinated phenyl group in 2-Furanmethanol, 5-(3-fluorophenyl)- makes it a promising starting material for the synthesis of novel agrochemicals. For example, fluorinated compounds are used in selective herbicides. youtube.com

Nitrofuran and arylfuran derivatives have been reported to possess varied biological activities. researchgate.net The synthesis of 5-aryl-furan derivatives is a key step in accessing these compounds. researchgate.netpensoft.net 2-Furanmethanol, 5-(3-fluorophenyl)- could be a precursor to a variety of derivatives with potential applications in this field.

Monomer or Component in Polymer Design and Development

Furan-based polymers are gaining interest as sustainable alternatives to petroleum-based plastics. wiley-vch.deresearchgate.net Monomers such as 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are used to produce polyesters and other polymers. nih.govacs.org 2-Furanmethanol, 5-(3-fluorophenyl)- contains a single hydroxymethyl group, which could allow it to act as a monofunctional monomer, potentially for end-capping polymer chains or for creating polymers with pendant furan groups.

The presence of the fluorophenyl group could impart desirable properties to the resulting polymers, such as increased thermal stability, chemical resistance, and specific optical or electrical properties. numberanalytics.comman.ac.uk Fluorinated polymers are known for their use in high-performance applications. youtube.comman.ac.uk The synthesis of furan-based materials for organic electronics is an active area of research, and the introduction of fluorine could be beneficial in this context. ntu.edu.sg

Challenges and Future Directions in 2 Furanmethanol, 5 3 Fluorophenyl Research

Development of Highly Sustainable and Atom-Economical Syntheses

A primary challenge in the synthesis of 2-Furanmethanol, 5-(3-fluorophenyl)- is the development of pathways that are both environmentally benign and maximally efficient. Traditional furan (B31954) syntheses often suffer from poor atom economy, harsh conditions, and the use of petroleum-based starting materials. Future research must focus on innovative strategies that address these shortcomings.

A promising avenue is the utilization of platform molecules derived from lignocellulosic biomass, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). udel.edumdpi.comrsc.orgmdpi.comfrontiersin.orgscispace.com These molecules provide a renewable entry point to the furan core, aligning with the principles of a circular economy. chemistryconferences.org The key transformation is the formation of the carbon-carbon bond between the furan ring (at the C5 position) and the 3-fluorophenyl group. Modern catalytic cross-coupling reactions, particularly palladium-catalyzed Suzuki or Stille reactions, offer a highly efficient and atom-economical method for this purpose. semanticscholar.orgnih.govmdpi.com These reactions can be performed in greener solvents, including water, and allow for the coupling of a furan precursor with an appropriate fluorinated boronic acid or stannane. semanticscholar.org

Furthermore, cycloaddition reactions represent an ideal in terms of atom economy, where all atoms of the reactants are incorporated into the final product. mdpi.comnih.govorganic-chemistry.org While more complex for this specific substitution pattern, the development of novel cycloaddition strategies that directly construct the 5-arylfuran core would be a significant breakthrough. mdpi.comnih.gov The goal is to move away from multi-step, low-yielding processes towards one-pot or tandem reactions that minimize waste and energy consumption. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Synthetic Approaches for 5-Arylfuran Scaffolds

Achieving Ultra-High Chemo-, Regio-, and Stereoselectivity in Transformations

The 2-Furanmethanol, 5-(3-fluorophenyl)- molecule contains multiple reactive sites: the furan ring (susceptible to electrophilic attack, cycloaddition, and ring-opening), the benzylic alcohol (can be oxidized or substituted), and the fluorophenyl ring. A significant future challenge lies in developing catalytic systems that can modify one part of the molecule with absolute precision, leaving the others untouched.

Chemoselectivity: Future research will need to devise catalysts that can, for example, selectively hydrogenate the furan ring to its tetrahydrofuran (B95107) analogue without affecting the phenyl ring, or selectively oxidize the alcohol to the corresponding aldehyde without opening the furan ring. acs.orgbenthamdirect.com The Piancatelli rearrangement, an acid-catalyzed transformation of furfuryl alcohols, highlights the sensitivity of this system and the need for precise reaction control to avoid undesired pathways. acs.org

Regioselectivity: While the starting molecule is defined, subsequent functionalization presents a challenge. Developing methods to selectively introduce new substituents at the C3 or C4 positions of the furan ring, which are less reactive than the C5 position, is a key goal for creating more complex and valuable derivatives. organic-chemistry.orgacs.orgucl.ac.uk

Stereoselectivity: Perhaps the most advanced challenge is the synthesis of enantiomerically pure versions of this compound or its derivatives. acs.org This is crucial for applications in pharmaceuticals and materials science. Future directions include the development of organocatalytic or transition-metal-catalyzed asymmetric reactions, such as the enantioselective reduction of a precursor ketone or the asymmetric cyclization to form the furan ring itself. researchgate.netrsc.orgrsc.org Achieving control over the stereocenter at the alcohol-bearing carbon would be a major step forward.

Table 2: Catalytic Systems for Selective Furan Transformations

Green Chemistry Principles in Process Development

Integrating green chemistry principles into every stage of the synthesis and processing of 2-Furanmethanol, 5-(3-fluorophenyl)- is a critical future objective. chemistryconferences.org This extends beyond just using renewable feedstocks.

Safer Solvents and Auxiliaries: A major goal is to eliminate the use of hazardous solvents like dichloromethane (B109758) or dimethylformamide (DMF). Research into using water, supercritical CO₂, ionic liquids, or solvent-free reaction conditions is paramount. frontiersin.orgsemanticscholar.org Palladium-catalyzed couplings have already shown promise in aqueous media. semanticscholar.org

Catalyst Design and Recycling: The development of robust, recyclable heterogeneous catalysts is essential for sustainable industrial processes. acs.orgrsc.org Systems like polyoxometalates (POMs), zeolites, or metals supported on materials like functionalized silica (B1680970) or carbon can replace soluble catalysts, simplifying product purification and minimizing metal leaching and waste. udel.edursc.orgacs.orgnih.gov The ability to recover and reuse catalysts multiple times without significant loss of activity is a key metric of a green process. acs.orgrsc.org

Table 3: Application of Green Chemistry Principles in Furan Synthesis

Exploration of Unprecedented Reactivity and Novel Applications

Beyond optimizing its synthesis, a major frontier is the exploration of the novel reactivity of 2-Furanmethanol, 5-(3-fluorophenyl)- to unlock new applications. The unique combination of the furan ring, a fluorophenyl group, and a reactive alcohol function makes it a versatile platform chemical.

Novel Reactivity: The furan ring can serve as a diene in Diels-Alder reactions, providing a pathway to complex, three-dimensional bicyclic structures that are otherwise difficult to access. nih.gov This opens the door to creating renewable aromatic compounds like substituted xylenes. rsc.orgnih.gov The presence of the fluorine atom can influence the electronic properties of the molecule, potentially enabling new catalytic cycles or enhancing biological activity. mdpi.com Research into the controllable fluorination of furan derivatives is an emerging field that could allow for further modification of this molecule.

Novel Applications: The structural features of this compound suggest significant potential in several high-value areas.

Pharmaceuticals: Fluorinated molecules are prevalent in drug discovery, and furan rings are found in numerous bioactive natural products and synthetic drugs. mdpi.com This molecule could serve as a key intermediate for novel antiviral, anti-inflammatory, or anticancer agents.

Polymers: Furan-based polymers, such as polyethylene (B3416737) furanoate (PEF), are being intensely investigated as sustainable alternatives to petroleum-based plastics like PET. acs.org The 2-Furanmethanol, 5-(3-fluorophenyl)- moiety could be incorporated as a monomer to create novel copolyesters with unique thermal, mechanical, and barrier properties imparted by the fluorophenyl group.

Agrochemicals: Many successful fungicides and insecticides contain furan and/or fluorinated aromatic rings. scispace.com This molecule is a prime candidate for derivatization and screening for new agrochemical activities.

Table 4: Potential Transformations and Applications

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYieldLimitations
Grignard Reaction3-FluorophenylMgBr, THF, 0–5°C~80%Moisture-sensitive, gas evolution
Suzuki CouplingPd(PPh₃)₄, 3-FluorophenylB(OH)₂, Na₂CO₃~75%Catalyst cost, purification steps

Basic: How can spectroscopic techniques confirm the structure of 2-Furanmethanol, 5-(3-fluorophenyl)-?

Methodological Answer:

  • NMR :
    • ¹H NMR : The furan ring protons (δ 6.2–7.5 ppm) and the 3-fluorophenyl group (δ 7.1–7.4 ppm, coupled with ¹⁹F splitting) are diagnostic. The methanol (-CH₂OH) group appears as a triplet near δ 4.5–5.0 ppm .
    • ¹³C NMR : The fluorinated aromatic carbons (C-F) show distinct shifts at ~160–165 ppm (C-F coupling).
  • Mass Spectrometry (MS) : Exact mass (HRMS) should match the theoretical value (e.g., m/z 220.0463 for C₁₁H₁₀FO₂⁺). Isotopic peaks for fluorine (M+1) can validate purity .

Advanced: How can researchers resolve discrepancies in biological activity data for fluorinated furan derivatives?

Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Solubility Differences : Use standardized solvents (e.g., DMSO with <0.1% water) to ensure consistent compound dissolution .
  • Assay Interference : Fluorophores or reducing agents in assays may react with the furan ring. Include control experiments with structurally similar inert compounds .
  • Structural Confirmation : Re-validate compound purity via HPLC or GC-MS before bioassays to rule out degradation products .

Advanced: How does the 3-fluorophenyl substituent influence the furanmethanol scaffold’s electronic and steric properties?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing fluorine atom increases the electrophilicity of the furan ring, enhancing reactivity in nucleophilic substitutions (e.g., esterification). DFT calculations (B3LYP/6-31G*) can map charge distribution .
  • Steric Effects : The 3-fluorophenyl group introduces ortho-para steric hindrance, potentially reducing aggregation in solution-phase reactions. Molecular dynamics simulations (e.g., AMBER) can model conformational stability .

Basic: What safety protocols are critical during synthesis and handling of 2-Furanmethanol, 5-(3-fluorophenyl)-?

Methodological Answer:

  • Hazard Analysis : Conduct a risk assessment for reagents like Grignard compounds (pyrophoric) and fluorinated intermediates (toxic vapors). Use fume hoods and inert atmospheres .
  • Gas Evolution : Reactions involving cesium carbonate or sodium salts may release CO₂. Use oil bubblers to monitor gas release .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Store waste in designated halogenated solvent containers .

Advanced: What computational methods predict the reactivity of 2-Furanmethanol, 5-(3-fluorophenyl)- in nucleophilic substitutions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., furan oxygen or benzylic -CH₂OH). Basis sets like 6-311++G(d,p) improve accuracy for fluorine-containing systems .
  • Transition State Modeling : Use Gaussian or ORCA software to simulate SN2 mechanisms, incorporating solvent effects (e.g., PCM for DMSO) .

Q. Table 3: Computational Parameters for Reactivity Studies

ParameterValue/ModelApplication
Basis Set6-311++G(d,p)Fukui Index Calculation
Solvent ModelPCM (DMSO)Transition State Simulation

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